molecular formula C6H9N3OS B1452056 4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol CAS No. 1234569-05-1

4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol

Cat. No.: B1452056
CAS No.: 1234569-05-1
M. Wt: 171.22 g/mol
InChI Key: WVBLCNYEWKGTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol is a heterocyclic compound that contains a thiadiazole ring substituted with a hydroxy group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, a precursor with a hydroxy group and a pyrrolidinyl group can be cyclized in the presence of a suitable catalyst to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The pyrrolidinyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of a carbonyl-substituted thiadiazole.

    Reduction: Formation of a reduced thiadiazole derivative.

    Substitution: Formation of various substituted thiadiazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol involves its interaction with specific molecular targets. The hydroxy group and the thiadiazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The pyrrolidinyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a thiadiazole ring.

    1-Phenyl-3-hydroxy-4-pyridinone: Contains a pyridinone ring and a phenyl group.

Uniqueness

4-(pyrrolidin-1-yl)-1,2,5-thiadiazol-3-ol is unique due to the presence of both a hydroxy group and a pyrrolidinyl group on the thiadiazole ring. This combination of functional groups provides distinct chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

1234569-05-1

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

4-pyrrolidin-1-yl-1,2,5-thiadiazol-3-one

InChI

InChI=1S/C6H9N3OS/c10-6-5(7-11-8-6)9-3-1-2-4-9/h1-4H2,(H,8,10)

InChI Key

WVBLCNYEWKGTEN-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NSNC2=O

Canonical SMILES

C1CCN(C1)C2=NSNC2=O

Origin of Product

United States

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